molecular formula C13H7ClN2O3S B2963892 5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide CAS No. 476208-98-7

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide

Cat. No.: B2963892
CAS No.: 476208-98-7
M. Wt: 306.72
InChI Key: QKQLMNATBNLYIT-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position and an isoindole-1,3-dione moiety at the N-position. The isoindole-1,3-dione group is a planar, electron-deficient heterocycle that may contribute to intermolecular interactions, such as π-π stacking or hydrogen bonding, influencing solubility and biological activity.

Properties

IUPAC Name

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3S/c14-9-5-4-8(20-9)12(18)15-7-3-1-2-6-10(7)13(19)16-11(6)17/h1-5H,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLMNATBNLYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(S3)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene precursor.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phthalimide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for substitution reactions can vary, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rivaroxaban and Enantiomers

Compound : Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide)

  • Key Structural Differences: Contains an oxazolidinone ring and a morpholino group instead of the isoindole-1,3-dione. Stereochemistry at the oxazolidinone 5-position (S-configuration) is critical for Factor Xa inhibition .
  • Biological Activity: Potent Factor Xa inhibitor (anticoagulant) with high selectivity due to the morpholino group’s interaction with the enzyme’s S4 pocket. The (R)-enantiomer (5-R-rivaroxaban) shows significantly reduced activity, emphasizing stereochemical specificity .
  • Molecular Weight : 435.88 g/mol (vs. ~300–350 g/mol estimated for the target compound) .

Apremilast

Compound : N-2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methyl sulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl acetamide

  • Key Structural Differences :
    • Retains the isoindole-1,3-dione core but substitutes the thiophene with a phenylacetamide group.
    • Additional substituents: ethoxy-methoxyphenyl and methyl sulfonyl groups enhance hydrophobicity and stability .
  • Biological Activity : Phosphodiesterase 4 (PDE4) inhibitor, modulating cAMP levels in inflammatory cells. The isoindole-1,3-dione likely facilitates binding to the PDE4 catalytic domain .
  • Molecular Weight : 460.50 g/mol .

5-Chloro-N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide

  • Key Structural Differences: Replaces the isoindole-1,3-dione with a triazole ring and cyclopropyl-phenyl substituents.
  • Biological Activity: Not explicitly stated, but triazole derivatives are often explored for antimicrobial or anticancer activity.
  • Molecular Weight : 388.90 g/mol .

2-[(4-Chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

  • Key Structural Differences :
    • Substitutes the thiophene with a chlorobenzylthio-acetamide group.
    • The sulfur atom in the thioether may influence redox properties or metabolic stability .
  • Molecular Weight: Not provided, but estimated to be ~400–450 g/mol based on structure .

Structural and Functional Analysis

Common Pharmacophores

  • Isoindole-1,3-dione : Present in the target compound and Apremilast, this group is associated with rigid, planar structures that enhance binding to hydrophobic pockets in enzymes or receptors .
  • Thiophene-2-carboxamide : Shared with Rivaroxaban and the target compound, this motif may contribute to π-stacking interactions in active sites .

Impact of Substituents

  • Bulkier Groups: Morpholino (Rivaroxaban) and ethoxy-methoxyphenyl (Apremilast) substituents improve target selectivity but may reduce solubility .

Research Tools and Validation

  • Crystallography : SHELX programs are widely used for small-molecule refinement, aiding in elucidating the target compound’s crystal packing and hydrogen-bonding patterns .
  • Stability Studies : RP-HPLC methods, as validated for Apremilast, could be adapted to assess the target compound’s degradation kinetics under stress conditions .

Biological Activity

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H7ClN2O3S
  • Molecular Weight : 306.72 g/mol
  • CAS Number : 9465650

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the isoindole structure followed by chlorination and carboxamide formation. Detailed synthetic routes can be found in various chemical literature sources.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindole compounds possess cytotoxic effects against various human cancer cell lines. In vitro tests demonstrated that certain derivatives could inhibit tumor growth effectively, comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-710
Compound BHeLa15
5-Chloro-N-(...)A549TBDCurrent Study

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of related compounds. For example, compounds similar to 5-Chloro-N-(...) exhibited activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests a possible role in treating bacterial infections.

Case Studies

Recent studies have evaluated the biological profiles of various derivatives of isoindole-based compounds:

  • Study on Anticancer Efficacy :
    • A study published in PubMed assessed a series of isoindole derivatives for their cytotoxic effects against multiple cancer cell lines. The study concluded that specific structural modifications significantly enhanced anticancer activity .
  • Antimicrobial Testing :
    • Research conducted on isoindole derivatives revealed promising antibacterial activity against resistant strains of bacteria, highlighting the need for further exploration into their therapeutic applications .

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